

Genetic Interactions of SIN4 in Yeast: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *SIN4 protein*

Cat. No.: *B1174862*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate regulatory network of the eukaryotic cell, the **Sin4 protein** (encoded by the SIN4 gene, also known as MED16) in *Saccharomyces cerevisiae* plays a pivotal role as a component of the Mediator complex. This multi-subunit machinery is a central integrator of regulatory signals, bridging DNA-binding transcription factors to the core RNA polymerase II (Pol II) machinery. Sin4 resides in the tail module of the Mediator complex, a region primarily responsible for interacting with gene-specific activators and repressors, thereby influencing the transcription of a wide array of genes.^[1] Understanding the genetic interactions of SIN4 is crucial for elucidating the functional wiring of the yeast cell and can provide insights into analogous processes in higher eukaryotes, offering potential avenues for therapeutic intervention.

This technical guide provides a comprehensive overview of the genetic interactions of SIN4 in yeast, presenting quantitative data from large-scale studies, detailed experimental protocols for assessing these interactions, and visualizations of the functional networks in which Sin4 participates.

Data Presentation: Quantitative Genetic Interactions of SIN4

The following tables summarize the quantitative genetic interaction data for SIN4 from a global systematic genetic interaction screen in *Saccharomyces cerevisiae*. The data is derived from the study by Costanzo et al. (2016) and is accessible through TheCellMap.org.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Genetic interaction scores are calculated based on the deviation of the double mutant's fitness from the expected fitness based on the individual mutants' fitness. A negative score indicates a synthetic sick or lethal interaction, while a positive score suggests a buffering or epistatic relationship.

Table 1: Negative Genetic Interactions with *sin4Δ*

Interacting Gene	Gene Description	Genetic Interaction Score (ϵ)	P-value
RGR1	Subunit of the Mediator complex middle module	-0.42	< 0.001
MED1	Subunit of the Mediator complex middle module	-0.38	< 0.001
MED2	Subunit of the Mediator complex tail module	-0.35	< 0.001
MED3	Subunit of the Mediator complex tail module	-0.33	< 0.001
GAL11	Subunit of the Mediator complex tail module	-0.31	< 0.001
SRB2	Subunit of the Mediator complex head module	-0.29	< 0.001
SRB5	Subunit of the Mediator complex head module	-0.28	< 0.001
SPT3	Component of the SAGA complex	-0.25	< 0.005
SPT7	Component of the SAGA complex	-0.24	< 0.005
GCN5	Catalytic subunit of the SAGA complex (histone acetyltransferase)	-0.22	< 0.01

HDA1	Histone deacetylase	-0.21	< 0.01
RPD3	Histone deacetylase	-0.20	< 0.01

Table 2: Positive Genetic Interactions with sin4Δ

Interacting Gene	Gene Description	Genetic Interaction Score (ϵ)	P-value
CDC73	Component of the Paf1 complex	0.28	< 0.001
LEO1	Component of the Paf1 complex	0.26	< 0.001
PAF1	Component of the Paf1 complex	0.25	< 0.001
RTF1	Component of the Paf1 complex	0.24	< 0.001
CTR9	Component of the Paf1 complex	0.23	< 0.001
BUR2	Cyclin-dependent kinase involved in transcription	0.21	< 0.005
CTK1	CTD kinase I, phosphorylates Pol II C-terminal domain	0.19	< 0.01
FCP1	CTD phosphatase	0.18	< 0.01

Experimental Protocols

The following are detailed methodologies for key experiments used to identify and characterize genetic and physical interactions of SIN4.

Synthetic Genetic Array (SGA) Analysis

SGA is a high-throughput method for the systematic construction of double mutants to screen for synthetic genetic interactions.[4]

1. Strain and Array Preparation:

- A query strain carrying a deletion of the gene of interest (e.g., *sin4Δ*) marked with a nourseothricin resistance cassette (natMX) is constructed in a MAT α strain background.
- An ordered array of viable haploid yeast deletion mutants (~5000) in a MAT α background, each with a gene deletion marked by a geneticin resistance cassette (kanMX), is used.

2. Mating:

- The query strain is grown to mid-log phase in YPD medium.
- Using a robotic manipulator (e.g., RoToR), the query strain is pinned onto a fresh YPD plate.
- The array of deletion mutants is then pinned on top of the query strain lawn to allow for mating.
- The plate is incubated at 30°C for 24 hours to allow for efficient mating and formation of diploid cells.

3. Diploid Selection:

- The mated cells are replica-plated onto YPD agar containing both nourseothricin and geneticin (G418).
- Only diploid cells containing both resistance markers will grow.
- Plates are incubated at 30°C for 48 hours.

4. Sporulation:

- The diploid cells are replica-plated onto sporulation medium (e.g., 1% potassium acetate, 0.1% yeast extract, 0.05% glucose).
- Plates are incubated at 23°C for 5-7 days to induce meiosis and the formation of asci containing haploid spores.

5. Haploid Double Mutant Selection:

- The sporulated cells are replica-plated onto a synthetic defined (SD) medium lacking histidine and containing canavanine and thialysine. This selects for MAT α haploids.
- Successive replica plating onto SD medium containing both nourseothricin and geneticin selects for the desired haploid double mutants.

6. Data Acquisition and Analysis:

- Colony size is used as a proxy for fitness. Plates are imaged at regular intervals.
- Image analysis software is used to quantify colony size.
- A genetic interaction score (ϵ) is calculated by comparing the observed double mutant fitness to the expected fitness (the product of the single mutant fitness values).
- Statistical analysis is performed to identify significant positive and negative genetic interactions.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is used to identify protein-protein interactions *in vivo*.

1. Plasmid Construction:

- The coding sequence of the "bait" protein (e.g., SIN4) is cloned into a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor (e.g., Gal4-DBD).
- A library of "prey" proteins is expressed as fusions to the activation domain (AD) of the same transcription factor (e.g., Gal4-AD).

2. Yeast Transformation:

- A suitable yeast reporter strain (e.g., containing HIS3 and lacZ reporter genes under the control of Gal4-responsive promoters) is co-transformed with the bait plasmid and the prey library plasmids.

3. Interaction Screening:

- Transformed yeast cells are plated on a selective medium lacking histidine. Only cells where the bait and prey proteins interact, thereby reconstituting a functional transcription factor and activating the HIS3 reporter gene, will grow.
- Positive colonies are then assayed for β -galactosidase activity (blue/white screening on X-gal plates) to confirm the interaction.

4. Identification of Interacting Partners:

- The prey plasmids from positive colonies are isolated and the insert is sequenced to identify the interacting protein.

Glutathione S-Transferase (GST) Pull-Down Assay

This in vitro assay is used to confirm direct physical interactions between proteins.

1. Protein Expression and Purification:

- The bait protein (e.g., SIN4) is expressed as a fusion protein with GST in *E. coli*.
- The GST-fusion protein is purified from bacterial lysate using glutathione-sepharose beads.

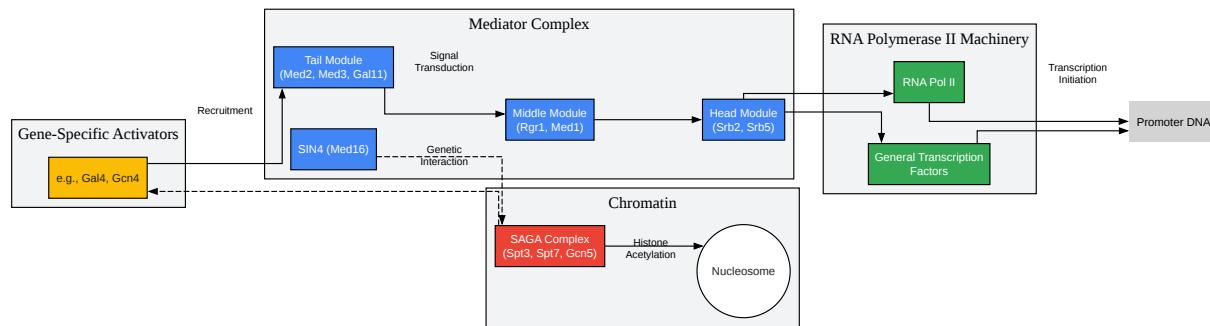
2. Prey Protein Preparation:

- The prey protein is expressed in a suitable system (e.g., in vitro transcription/translation or from a yeast cell lysate).

3. Binding Reaction:

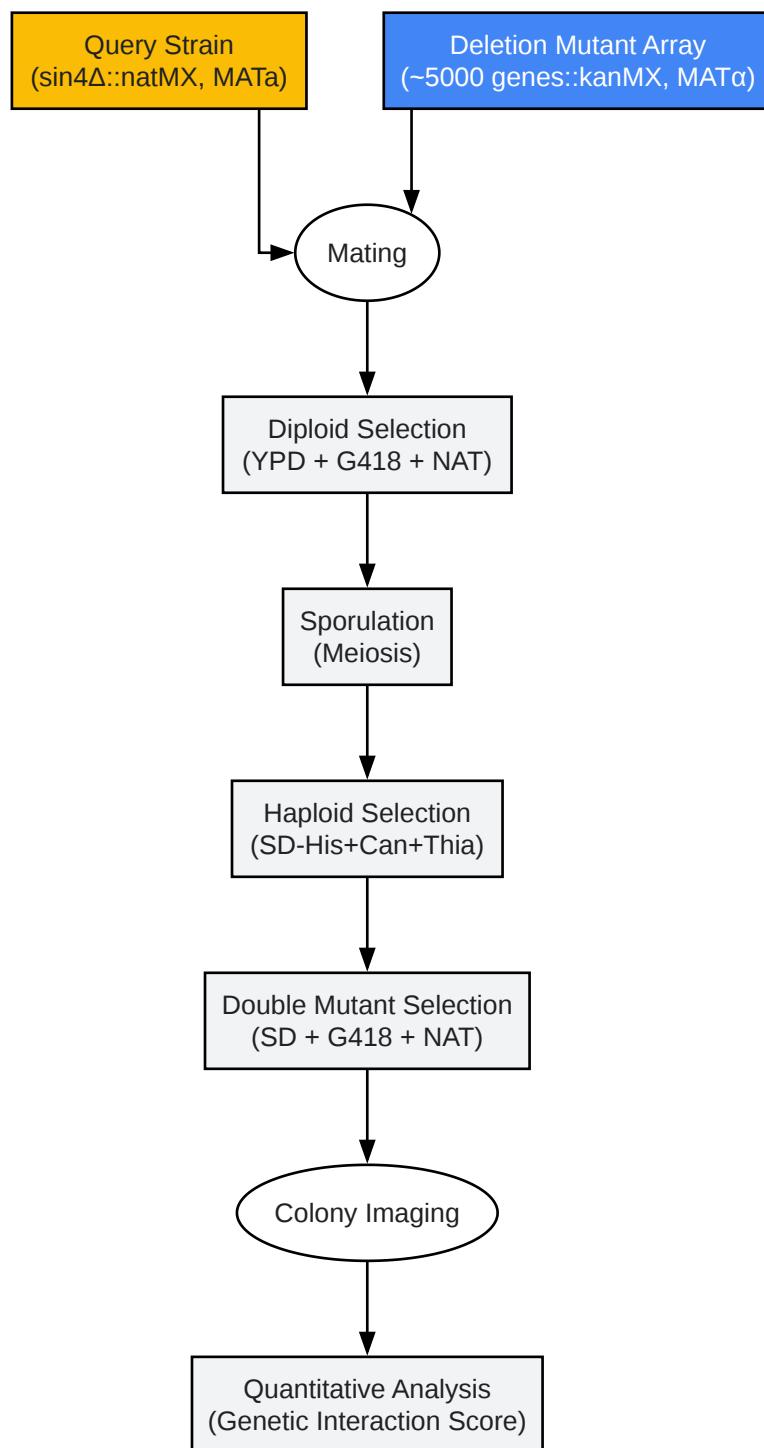
- The purified GST-SIN4 fusion protein immobilized on the glutathione-sepharose beads is incubated with the prey protein solution.

4. Washing and Elution:

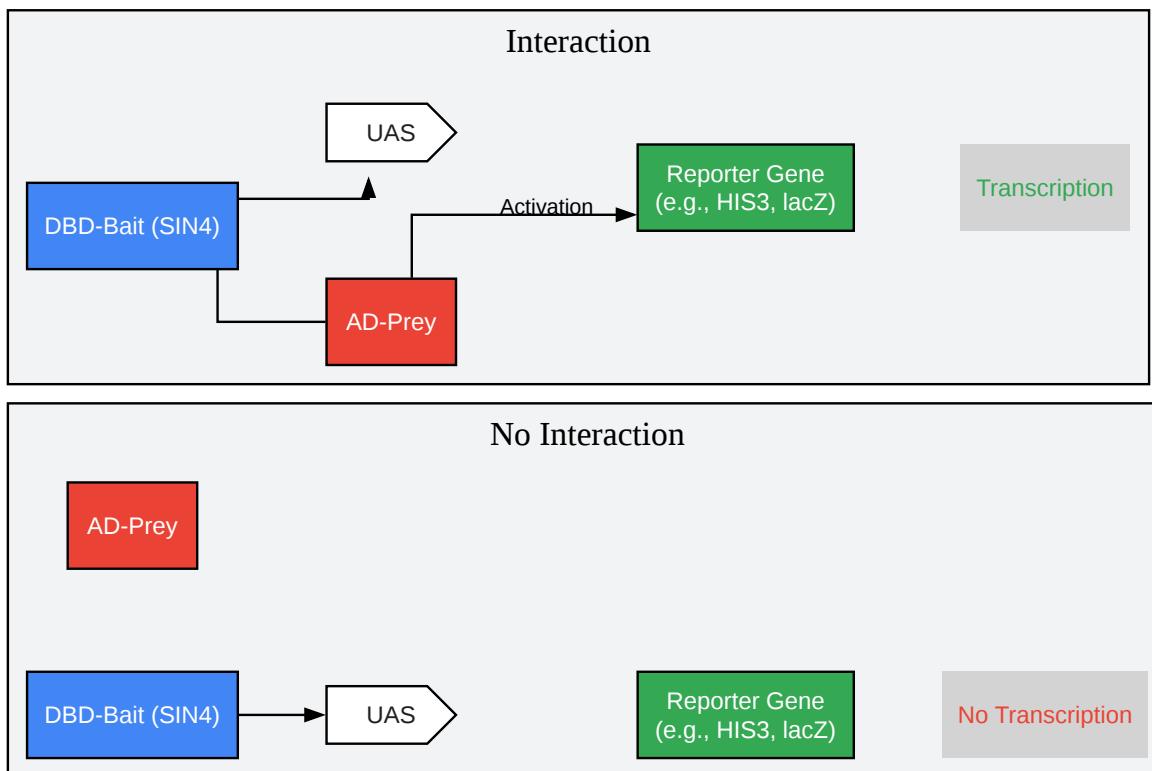

- The beads are washed several times to remove non-specifically bound proteins.
- The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or by competitive elution with excess glutathione.

5. Analysis:

- The eluted proteins are separated by SDS-PAGE and the prey protein is detected by Western blotting using a specific antibody or by autoradiography if it is radioactively labeled.


Mandatory Visualizations

Signaling Pathways and Experimental Workflows


[Click to download full resolution via product page](#)

Caption: SIN4's role in the Mediator complex and its interaction with the SAGA complex.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthetic Genetic Array (SGA) analysis.

[Click to download full resolution via product page](#)

Caption: Principle of the Yeast Two-Hybrid (Y2H) system.

Conclusion

The genetic interactions of SIN4 underscore its critical role as a hub in the transcriptional regulatory network of *Saccharomyces cerevisiae*. Its synthetic lethal interactions with other components of the Mediator and SAGA complexes highlight the functional interdependence of these crucial transcriptional co-activators. The data and methodologies presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate functions of Sin4 and the Mediator complex. A deeper understanding of these fundamental cellular processes holds the potential for the development of novel therapeutic strategies targeting transcriptional dysregulation in human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SIN4 | SGD [yeastgenome.org]
- 2. A global genetic interaction network maps a wiring diagram of cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A global genetic interaction network maps a wiring diagram of cellular function | Oxford Protein Informatics Group [blobpig.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Costanzo M, et al. (2016) | SGD [yeastgenome.org]
- 6. Exploring the Global Yeast Genetic Interaction Network | SGD [yeastgenome.org]
- 7. TheCellMap - Download dataset [thecellmap.org]
- To cite this document: BenchChem. [Genetic Interactions of SIN4 in Yeast: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1174862#genetic-interactions-of-sin4-in-yeast\]](https://www.benchchem.com/product/b1174862#genetic-interactions-of-sin4-in-yeast)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com